ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a useful research compound. Its molecular formula is C23H23FO5 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.15295199 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a compound that shares structural similarities with known chemical entities used in various fields of research, particularly in the synthesis of complex molecules and understanding their interactions in biological systems. While specific studies on this compound are limited, insights can be drawn from research on structurally related compounds, such as 6H-benzo[c]chromen-6-ones and their derivatives, which have been identified as core structures in secondary metabolites with significant pharmacological importance. Due to the limited natural sources and quantities of these compounds, synthetic procedures have been developed, focusing on methods like Suzuki coupling reactions followed by lactonization, and the reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers) among others. These synthetic routes are crucial for producing compounds with potential therapeutic and industrial applications, suggesting a similar significance for the synthesis and study of this compound and its derivatives (Mazimba, 2016).
Environmental Impact and Biodegradation
Research on related compounds, such as ethyl tert-butyl ether (ETBE), a gasoline oxygenate, and its biodegradation, provides insights into the environmental fate of synthetic ether compounds, including potential analogs like this compound. ETBE's degradation in soil and groundwater involves aerobic biodegradation pathways, starting with hydroxylation, and yields various intermediates before full degradation. These findings underscore the importance of understanding the biodegradation pathways and environmental persistence of synthetic compounds used in pharmaceuticals and other industries. Knowledge on the biodegradation and environmental fate of such compounds is essential for assessing their ecological impact and for developing strategies to mitigate potential environmental contamination (Thornton et al., 2020).
Properties
IUPAC Name |
ethyl 3-[7-[(3-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5-8,10,12H,4,9,11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKSBPPWWYHUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)F)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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